6-Hydroxyprotopine
Description
Contextualization within Protopine (B1679745) Alkaloid Biosynthetic Frameworks
The biosynthesis of benzylisoquinoline alkaloids is a multi-step process that begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde nih.govfrontiersin.org. These precursors then condense, catalyzed by norcoclaurine synthase (NCS), to form norcoclaurine, the foundational scaffold of BIAs nih.govfrontiersin.org. The pathway continues through a series of enzymatic modifications, including methylations, hydroxylations, and cyclizations, orchestrated by various enzyme families such as methyltransferases and cytochrome P450 monooxygenases (P450s) frontiersin.orgoup.com.
Protopine alkaloids, including protopine itself, are synthesized from key intermediates like (S)-Reticuline through a sequence of enzymatic transformations wikipedia.org. A critical step in the metabolic fate of protopine involves hydroxylation. Specifically, protopine is hydroxylated by cytochrome P450 enzymes, such as CYP82N3 in opium poppy (Papaver somniferum) and CYP82N2 in California poppy (Eschscholzia californica), to yield 6-hydroxyprotopine frontiersin.org. This enzymatic hydroxylation marks this compound as a direct product of protopine metabolism and a key point in the diversification of this alkaloid class.
Historical Perspectives on this compound Research
The study of protopine alkaloids has a considerable history, with protopine and allocryptopine (B104922) first being identified in the late 19th century researchgate.net. However, systematic research into their structures and properties gained momentum in the 1960s researchgate.net. The precise identification and characterization of this compound as a specific metabolic intermediate emerged later, largely through advancements in understanding the enzymatic machinery involved in BIA biosynthesis. The recognition of specific P450 enzymes responsible for the hydroxylation of protopine to this compound, as reported in studies from the 2010s, has been instrumental in defining its role frontiersin.org. PubChem records indicate the cataloging of this compound around 2005, reflecting its formal scientific recognition nih.gov.
Significance of this compound as a Biosynthetic Intermediate
The primary significance of this compound lies in its function as a pivotal biosynthetic intermediate in the metabolic pathways of protopine alkaloids. Following its formation via the hydroxylation of protopine by specific P450 enzymes (CYP82N3 or CYP82N2) frontiersin.org, this compound undergoes a rapid, spontaneous conversion to dihydrosnaguinarine frontiersin.org. This transformation highlights its transient nature and its role in channeling metabolic flux towards other alkaloid structures.
The enzymatic hydroxylation catalyzed by P450s is a fundamental mechanism plants employ to generate structural diversity among secondary metabolites, including alkaloids frontiersin.orgoup.comfrontiersin.org. Therefore, this compound serves as a crucial link, demonstrating how a single hydroxylation event can initiate further structural rearrangements and lead to the synthesis of diverse alkaloid compounds within a plant species.
Data Tables
Table 1: Classification of Key Alkaloids in the Benzylisoquinoline Family
| Alkaloid Class | Representative Compound | Key Structural Feature | Common Plant Families |
| Benzylisoquinoline Alkaloids (BIAs) | (S)-Reticuline | Core 1-benzylisoquinoline structure | Papaveraceae, Berberidaceae, Ranunculaceae, Magnoliaceae, Annonaceae, and others |
| Protopine Alkaloids | Protopine | Fused ring system, dibenzazecine structure | Papaveraceae, Fumariaceae, Berberidaceae, Ranunculaceae, Rutaceae, Sapindaceae |
| Protopine Alkaloids | This compound | Protopine structure with a hydroxyl group at the 6-position | Found as an intermediate in plants producing protopine alkaloids |
Table 2: Biosynthetic Transformation Involving this compound
| Precursor Compound | Enzyme(s) Involved | Product Compound | Subsequent Transformation (Spontaneous) |
| Protopine | CYP82N3 (opium poppy), CYP82N2 (California poppy) | This compound | Dihydrosnaguinarine |
Table 3: Key Enzymes in this compound Formation
| Enzyme Name | EC Number | Reaction Catalyzed | Plant Source Example(s) |
| Protopine 6-hydroxylase (CYP82N3) | EC 1.14.13.55 | Hydroxylation of protopine at the 6-position | Opium poppy (Papaver somniferum) |
| Protopine 6-hydroxylase (CYP82N2) | EC 1.14.13.55 | Hydroxylation of protopine at the 6-position | California poppy (Eschscholzia californica) |
| (Note: Specific EC numbers for P450s can vary or be broad; EC 1.14.13.55 is associated with P450s involved in such hydroxylations) |
List of Compound Names:
this compound
Protopine
Allocryptopine
(S)-Reticuline
Norcoclaurine
Dihydrosnaguinarine
(S)-Scoulerine
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19NO6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
14-hydroxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
InChI |
InChI=1S/C20H19NO6/c1-21-8-14-11(2-3-16-20(14)27-10-24-16)4-15(22)13-7-18-17(25-9-26-18)5-12(13)6-19(21)23/h2-3,5,7,19,23H,4,6,8-10H2,1H3 |
InChI Key |
QRZCXUNTBXMAPR-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(CC(=O)C3=CC4=C(C=C3CC1O)OCO4)C=CC5=C2OCO5 |
Canonical SMILES |
CN1CC2=C(CC(=O)C3=CC4=C(C=C3CC1O)OCO4)C=CC5=C2OCO5 |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Plant Sources and Species-Specific Accumulation Profiles
6-Hydroxyprotopine is primarily found in plant species belonging to the Papaveraceae and Fumariaceae families. Its presence is intrinsically linked to the biosynthesis of sanguinarine (B192314) and chelerythrine, for which it is a direct precursor. The enzyme protopine-6-hydroxylase (P6H) catalyzes the conversion of protopine (B1679745) to this compound, making the presence of this enzyme a strong indicator of the compound's existence within a plant.
Key plant species known or predicted to contain this compound include:
Macleaya cordata (Plume Poppy): This species is a well-documented source of this compound. The compound is an integral part of the biosynthetic pathway leading to the accumulation of sanguinarine and chelerythrine, which are significant alkaloids in this plant.
Papaver somniferum (Opium Poppy): Genetic studies have identified the presence of the P6H gene in opium poppy, indicating its capacity to produce this compound. nih.gov
Papaver rhoeas (Corn Poppy): Similar to the opium poppy, the gene for P6H has been found in the corn poppy, suggesting the synthesis of this compound. nih.gov
Papaver orientale (Oriental Poppy): The genetic framework for producing this compound, specifically the P6H gene, has also been identified in this species. nih.gov
Corydalis species: Various species within the Corydalis genus are known to produce protopine alkaloids, and while direct quantification of this compound is not extensively documented in all species, its presence is anticipated as an intermediate in alkaloid metabolism.
Fumaria species (Fumitory): Plants of the Fumaria genus are recognized for their diverse alkaloid profiles, which include protopine-type alkaloids. The metabolic pathways in these plants likely involve the transient formation of this compound.
The accumulation of this compound can vary significantly between different species and even within different cultivars or chemotypes of the same species. This variation is influenced by genetic factors and environmental conditions.
Table 1: Plant Sources of this compound and Evidence of Presence
| Plant Family | Genus | Species | Evidence of this compound Presence |
| Papaveraceae | Macleaya | cordata | Direct detection and role in sanguinarine/chelerythrine biosynthesis |
| Papaveraceae | Papaver | somniferum | Presence of protopine-6-hydroxylase (P6H) gene nih.gov |
| Papaveraceae | Papaver | rhoeas | Presence of protopine-6-hydroxylase (P6H) gene nih.gov |
| Papaveraceae | Papaver | orientale | Presence of protopine-6-hydroxylase (P6H) gene nih.gov |
| Papaveraceae | Corydalis | various | Presence of precursor protopine alkaloids |
| Fumariaceae | Fumaria | various | Presence of precursor protopine alkaloids |
Tissue and Organ Localization Studies
The distribution of this compound within a plant is not uniform and is closely related to the sites of alkaloid biosynthesis and storage. Studies on the expression of the protopine-6-hydroxylase (P6H) gene provide significant insights into the localization of this compound synthesis.
In Papaver somniferum , research has shown that the transcription level of the P6H gene is approximately 1.44 times higher in the roots compared to the stems. nih.gov This indicates that the roots are a primary site for the biosynthesis of this compound in the opium poppy. This is consistent with the general understanding that roots are often the principal location for the synthesis of many alkaloids, which are then transported to other parts of the plant.
The localization of this compound is transient, as it is an intermediate that is further metabolized. Therefore, its concentration in any specific tissue is a dynamic balance between its rate of synthesis from protopine and its conversion into downstream products.
Table 2: Tissue and Organ Localization of this compound Synthesis Based on P6H Gene Expression
| Plant Species | Tissue/Organ | Relative Expression/Activity of P6H |
| Macleaya cordata | Roots | Expressed researchgate.netproquest.com |
| Stems | Expressed researchgate.netproquest.com | |
| Leaves | Expressed researchgate.netproquest.com | |
| Papaver somniferum | Roots | Higher expression nih.gov |
| Stems | Lower expression compared to roots nih.gov |
Genetic Basis of this compound Accumulation
The accumulation of this compound is fundamentally controlled at the genetic level, with the gene encoding the enzyme protopine-6-hydroxylase (P6H) playing a central role. P6H is a cytochrome P450-dependent monooxygenase that specifically catalyzes the hydroxylation of protopine at the 6-position to form this compound.
Studies have revealed genetic diversity in the P6H gene among different plant species. For instance, research on Papaver species has identified multiple genotypes of P6H. In Papaver somniferum and Papaver orientale, two distinct genotypes of the P6H gene have been discovered, while Papaver rhoeas appears to have a single genotype. nih.gov This genetic variation can influence the efficiency and activity of the enzyme, potentially leading to different levels of this compound and its downstream products in these plants.
The regulation of P6H gene expression is a key factor in determining the rate of this compound synthesis. Overexpression of the P6H gene in transgenic Macleaya cordata plants has been shown to significantly increase the production of the downstream alkaloids sanguinarine and chelerythrine. researchgate.netproquest.com This demonstrates that the activity of P6H is a rate-limiting step in this biosynthetic pathway.
The expression of P6H and other genes in the alkaloid biosynthesis pathway can be influenced by various regulatory factors, including transcription factors. While specific transcription factors that directly regulate the P6H gene are still under investigation, it is known that transcription factors from families such as MYB play a significant role in regulating the biosynthesis of other secondary metabolites, including some alkaloids. It is plausible that similar regulatory networks are involved in controlling the expression of genes in the protopine alkaloid pathway.
Biosynthetic Pathway Elucidation and Enzymology of 6 Hydroxyprotopine
Precursor Identification and Metabolic Flux Analysis
The biosynthetic route to 6-hydroxyprotopine involves a series of enzymatic transformations starting from the central intermediate (S)-reticuline. nih.gov From (S)-reticuline, the pathway proceeds through the protoberberine alkaloid (S)-scoulerine, which then undergoes several modifications to yield the direct precursor to protopine (B1679745). nih.govresearchgate.net
Role of (S)-cis-N-methylstylopine as a Direct Precursor
(S)-cis-N-methylstylopine is a key intermediate in the formation of protopine. researchgate.netscholaris.ca The conversion of (S)-cis-N-methylstylopine to protopine is catalyzed by the enzyme (S)-cis-N-methylstylopine 14-hydroxylase (MSH). lookchem.comoup.com This enzymatic step is crucial for channeling the metabolic flux towards the production of protopine and subsequently, this compound. Protopine then serves as the immediate substrate for the final hydroxylation step. lookchem.comnih.gov
Enzymatic Transformations Leading to this compound Formation
The conversion of protopine to this compound is a pivotal hydroxylation reaction. This step is catalyzed by a specific cytochrome P450 enzyme, which introduces a hydroxyl group at the 6th position of the protopine molecule.
Characterization of Protopine 6-Hydroxylase (P6H)
Protopine 6-hydroxylase (P6H), also known as protopine 6-monooxygenase, is the terminal enzyme in the formation of this compound. expasy.orgenzyme-database.org It belongs to the cytochrome P450 superfamily of enzymes, which are known for their role in a wide range of oxidative reactions in plant metabolism. expasy.orgenzyme-database.org P6H catalyzes the following reaction:
protopine + [reduced NADPH—hemoprotein reductase] + O₂ ⇌ this compound + [oxidized NADPH—hemoprotein reductase] + H₂O enzyme-database.org
The genes encoding P6H have been identified and characterized in several plant species. In opium poppy (Papaver somniferum), the P6H enzyme is encoded by the gene CYP82N3. nih.gov In California poppy (Eschscholzia californica), the corresponding enzyme is designated as CYP82N2. nih.govresearchgate.net Both CYP82N2 and CYP82N3 belong to the CYP82 family of cytochrome P450 genes. nih.govnih.gov
Studies have shown that the expression of P6H genes, such as McP6H in Macleaya cordata, is often highest in the roots of the plants. researchgate.netnih.gov Furthermore, the transcript levels of P6H have been found to be coordinately induced with other genes involved in sanguinarine (B192314) biosynthesis in response to elicitor treatments in cell cultures. lookchem.comnih.gov Bioinformatics analysis of P6H proteins from various Papaver species has revealed the presence of a conserved p450 supergene family domain and transmembrane regions. nih.gov
To facilitate detailed biochemical characterization, P6H has been heterologously expressed in various systems. The full-length cDNA of P6H from Eschscholzia californica (CYP82N2v2) has been successfully expressed in Saccharomyces cerevisiae (yeast). researchgate.net The microsomal fractions isolated from these recombinant yeast cells containing the P6H enzyme were used for subsequent functional assays. researchgate.net Similarly, the P6H from opium poppy has also been expressed in yeast for characterization. oup.comresearchgate.net Challenges in achieving proper expression and localization of plant-derived P450 enzymes in yeast have sometimes been addressed through protein engineering strategies, such as creating chimeric fusions. researchgate.net
Enzyme assays using microsomal fractions containing recombinant P6H have confirmed its substrate specificity. The enzyme from Eschscholzia californica (CYP82N2v2) was shown to convert protopine into dihydrosanguinarine (B1196270), which is formed from the unstable intermediate this compound. researchgate.net This enzyme also accepted allocryptopine (B104922) as a substrate, converting it to dihydrochelerythrine. researchgate.net The opium poppy MSH, which produces protopine, was found to be specific for N-methylated protoberberines like (S)-cis-N-methylstylopine and (S)-cis-N-methylcanadine. nih.govlookchem.com
Kinetic studies are essential to understand the efficiency of an enzyme. europa.eunih.govplos.orgbiorxiv.org While detailed kinetic parameters for P6H are not extensively reported in all publications, the characterization of related enzymes in the pathway provides a framework for understanding its function. For instance, the kinetic properties of O-methyltransferases involved in the upstream biosynthesis have been determined, revealing their efficiency in processing various substrates. oup.com Substrate inhibition has been noted as a potential regulatory mechanism for enzymes in this pathway, which could also apply to P6H. semanticscholar.org
| Enzyme | Substrate(s) | Product(s) | Source Organism |
| Protopine 6-Hydroxylase (P6H) / CYP82N2v2 | Protopine, Allocryptopine | Dihydrosanguinarine, Dihydrochelerythrine | Eschscholzia californica researchgate.net |
| (S)-cis-N-methylstylopine 14-hydroxylase (MSH) | (S)-cis-N-methylstylopine, (S)-cis-N-methylcanadine | Protopine, Allocryptopine | Papaver somniferum nih.govlookchem.com |
| Gene | Enzyme Encoded | Organism | Reference |
| CYP82N3 | Protopine 6-Hydroxylase (P6H) | Papaver somniferum (opium poppy) | nih.gov |
| CYP82N2 | Protopine 6-Hydroxylase (P6H) | Eschscholzia californica (California poppy) | nih.govresearchgate.net |
| McP6H | Protopine 6-Hydroxylase (P6H) | Macleaya cordata | researchgate.net |
Cofactor Requirements and Reaction Mechanisms (e.g., Cytochrome P450-dependent monooxygenase activity)
The biosynthesis of this compound from its precursor, protopine, is a critical step in the formation of benzophenanthridine alkaloids in various plant species. This conversion is catalyzed by the enzyme protopine 6-hydroxylase (P6H), also known as protopine 6-monooxygenase. P6H is a microsomal cytochrome P450 (heme-thiolate) protein, a class of enzymes renowned for their role in oxidative reactions within secondary metabolism.
The reaction mechanism is a classic cytochrome P450-dependent monooxygenase activity. It involves the incorporation of one atom of molecular oxygen into the protopine substrate, with the other oxygen atom being reduced to water. This process is dependent on specific cofactors for the reduction of the P450 heme iron. The reaction requires a reduced [NADPH-hemoprotein reductase] and molecular oxygen (O₂) to proceed. The systematic name for the enzyme is protopine,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (6-hydroxylating). In Papaver somniferum and Eschscholzia californica, the genes encoding this enzyme have been identified as CYP82N3 and CYP82N2, respectively.
Table 1: Enzymatic Reaction for this compound Synthesis
| Component | Role |
|---|---|
| Enzyme | Protopine 6-hydroxylase (P6H) / Protopine 6-monooxygenase |
| Enzyme Class | Cytochrome P450 (heme-thiolate) protein. |
| Substrate | Protopine. |
| Cofactors | [Reduced NADPH—hemoprotein reductase], O₂. |
| Product | This compound. |
Involvement of N-Methylstylopine 14-Hydroxylase (MSH/CYP82N4) in Precursor Synthesis
The direct precursor to this compound is protopine. The synthesis of protopine is itself a multi-step process, with a key conversion being catalyzed by (S)-cis-N-methylstylopine 14-hydroxylase (MSH). This enzyme, identified as CYP82N4 in opium poppy (Papaver somniferum), is a crucial cytochrome P450 monooxygenase in the sanguinarine biosynthetic pathway.
MSH catalyzes the 14-hydroxylation of (S)-cis-N-methylstylopine, which leads to the subsequent breaking of the C14-N7 bond and tautomerization to form protopine. Research based on the heterologous expression of MSH cDNA from opium poppy in Saccharomyces cerevisiae demonstrated its high substrate specificity. The recombinant enzyme was tested against a wide array of benzylisoquinoline alkaloids, but only showed significant activity with N-methylated protoberberine alkaloids. Specifically, it converted (S)-cis-N-methylstylopine to protopine and (S)-cis-N-methylcanadine to allocryptopine. This highlights the specific role of MSH in generating the immediate precursors for P6H, thereby channeling metabolic flux towards the synthesis of protopine-derived alkaloids.
Non-Enzymatic Rearrangements and Subsequent Chemical Fates of this compound
Spontaneous Transformation to Dihydrosanguinarine
Following its enzymatic formation, this compound is a transient and unstable intermediate. It does not accumulate within the cell but instead undergoes a spontaneous, non-enzymatic rearrangement. This transformation involves a restructuring of the alkaloid backbone to yield the benzophenanthridine alkaloid dihydrosanguinarine. The hydroxylation at the C6 position by P6H is the critical trigger for this spontaneous chemical cascade, which includes ring opening, rearrangement, and dehydration. This spontaneous conversion is a pivotal link between the protopine and benzophenanthridine alkaloid classes.
Investigation of Mechanistic Aspects of Rearrangement
The mechanism underlying the rearrangement of this compound to dihydrosanguinarine is a consequence of the electronic instability introduced by the C6 hydroxyl group. The introduction of this hydroxyl group facilitates the cleavage of the C-N bond within the ten-membered ring of the protopine structure. This leads to the formation of an intermediate that subsequently cyclizes to form the characteristic tetracyclic structure of dihydrosanguinarine. This process demonstrates how a single enzymatic hydroxylation can initiate a significant and spontaneous chemical restructuring of a complex natural product.
Transcriptomic and Proteomic Profiling of Biosynthetic Pathways Involving this compound
The elucidation of the biosynthetic pathway involving this compound has been significantly advanced by transcriptomic and proteomic analyses. These "omics" approaches provide a systems-level view of gene expression and protein accumulation, allowing researchers to identify and characterize the components of complex metabolic networks like those producing benzylisoquinoline alkaloids. By generating extensive databases of expressed sequence tags (ESTs) and peptide sequences from alkaloid-producing plants and cell cultures, often under elicitor-induced conditions, it has been possible to identify transcripts and proteins for nearly all enzymes in the sanguinarine pathway, including those upstream and downstream of this compound.
For instance, deep transcriptome analysis of elicitor-treated opium poppy cell cultures identified transcripts for all known sanguinarine biosynthetic enzymes. Subsequent proteomic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed the presence of the corresponding enzymes, including P6H and MSH. The integration of these datasets provides a powerful tool for discovering new genes and understanding the regulation of the pathway.
Differential Gene Expression Analysis in Alkaloid-Producing Tissues
Analysis of gene expression in different plant organs has revealed that the biosynthesis of alkaloids involving this compound is often tissue-specific and tightly regulated. Transcriptomic studies show that the genes encoding the biosynthetic enzymes are not uniformly expressed throughout the plant.
In Papaver somniferum, the gene for MSH (CYP82N4) shows root-specific expression and is transcriptionally induced in cell cultures by elicitor treatment, which correlates with the accumulation of sanguinarine in these tissues. Similarly, in Macleaya cordata, the expression of the P6H gene is significantly upregulated in response to elicitors like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA), leading to increased production of sanguinarine. Studies in Argemone mexicana also show that the transcripts for enzymes in the benzophenanthridine pathway are most abundant in the roots, which is the primary site of accumulation for these alkaloids. This differential expression underscores a sophisticated regulatory network that controls the spatial and temporal biosynthesis of these specialized metabolites.
Table 2: Differential Gene Expression in Alkaloid Biosynthesis
| Plant Species | Gene/Enzyme | Tissue/Condition | Observation | Reference(s) |
|---|---|---|---|---|
| Papaver somniferum | MSH (CYP82N4) | Roots | Root-specific expression. | |
| Papaver somniferum | MSH (CYP82N4) | Elicitor-treated cell cultures | Transcriptional induction. |
Enzyme Protein Abundance and Localization Studies
The biosynthesis of this compound is a critical step within the broader benzylisoquinoline alkaloid (BIA) pathway, particularly in plants like the opium poppy (Papaver somniferum). The key enzyme responsible for the formation of this compound is protopine 6-hydroxylase (P6H), a cytochrome P450-dependent monooxygenase. cabidigitallibrary.orgcdnsciencepub.com In opium poppy, this enzymatic function is specifically carried out by the protein CYP82N3. frontiersin.org
Studies on the localization of BIA biosynthetic enzymes have revealed a complex and highly organized system involving multiple, distinct cell types within the plant's phloem tissue: companion cells, sieve elements, and laticifers. oup.comnih.gov Immunoblot analyses have shown that key enzymes in the BIA pathway, such as (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1), berberine (B55584) bridge enzyme (BBE), and codeinone (B1234495) reductase (COR), are present in various plant organs, and their abundance generally correlates with transcript accumulation levels. nih.gov
Immunofluorescence labeling has precisely localized these enzymes to the sieve elements of the phloem. nih.govresearchgate.net This finding is significant because sieve elements are highly specialized cells anucleate at maturity, primarily known for transport. The corresponding gene transcripts for these enzymes are found in the adjacent companion cells, suggesting a unique mechanism where the enzymes are synthesized in companion cells and then transported to the sieve elements to perform their catalytic functions. nih.gov
Protopine-6-hydroxylase has been characterized as a microsomal enzyme, which points to its association with the endoplasmic reticulum (ER). cabidigitallibrary.org Further studies on cultured opium poppy cells have confirmed that enzymes involved in sanguinarine biosynthesis, which follows the formation of this compound, are associated with the ER. nih.gov Specifically, BBE and CYP80B1 were localized to the ER, supporting the idea that this organelle is a major site for BIA synthesis. nih.gov While final products like morphine accumulate in the latex within laticifers, the primary site of their biosynthesis, including the steps leading to protopine and its subsequent hydroxylation, occurs in the sieve elements. cabidigitallibrary.orgresearchgate.net
Table 1: Key Enzymes in the Biosynthetic Pathway Leading to this compound
| Enzyme Name | Abbreviation | Function | Localization |
|---|---|---|---|
| (S)-cis-N-methylstylopine 14-hydroxylase | MSH | Catalyzes the conversion of (S)-cis-N-methylstylopine to protopine. cdnsciencepub.comnih.gov | Endoplasmic Reticulum (Microsomal) |
| Protopine 6-hydroxylase | P6H (CYP82N3 in P. somniferum) | Catalyzes the hydroxylation of protopine to form this compound. cabidigitallibrary.orgfrontiersin.org | Endoplasmic Reticulum (Microsomal). cabidigitallibrary.org |
| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine, a key step upstream of protopine synthesis. cdnsciencepub.com | Sieve Elements; associated with ER-derived vesicles. cabidigitallibrary.orgnih.govnih.gov |
Regulation of this compound Biosynthesis
Environmental and Developmental Regulation
The biosynthesis of benzylisoquinoline alkaloids, including this compound, is tightly regulated by both environmental cues and the plant's developmental stage. cabidigitallibrary.org These regulatory mechanisms ensure that alkaloid production is optimized for defense and other physiological roles.
Environmental Regulation: Abiotic stresses are significant factors influencing alkaloid accumulation. Temperature plays a crucial role; low temperatures have been shown to restrict the total accumulation of morphinane, phthalisoquinoline, and benzylisoquinoline alkaloids in Papaver somniferum. mdpi.comjuniperpublishers.commdpi.comactascientific.com Conversely, higher temperatures appear to favor alkaloid biosynthesis. mdpi.comd-nb.info Water availability is another critical factor, with drought and water stress conditions affecting the accumulation of alkaloids in poppy plants. mdpi.comd-nb.info
Plant defense signaling molecules, particularly jasmonates, are potent inducers of BIA biosynthesis. frontiersin.org Treatment with methyl jasmonate (MeJA) or wounding can trigger a significant upregulation of genes in the BIA pathway, leading to the accumulation of alkaloids. mdpi.com This response suggests that the pathway, including the steps producing protopine and this compound, is an integral part of the plant's induced defense system. mdpi.com
Developmental Regulation: Alkaloid profiles and concentrations change dramatically throughout the life cycle of the plant. cabidigitallibrary.org In mature opium poppy plants, for instance, the latex of aerial organs is rich in morphine, papaverine, and noscapine, whereas the roots are the primary site for sanguinarine accumulation. cabidigitallibrary.org This tissue-specific accumulation points to a sophisticated regulatory network that controls the expression of pathway genes in different parts of the plant. oup.com The rapid accumulation of alkaloids in seedlings suggests they play a critical protective role during early, vulnerable stages of development. cabidigitallibrary.org Studies tracking gene expression across developmental stages from rosette to flowering have confirmed that the transcription of BIA pathway genes is developmentally controlled. ut.ac.ir
Transcription Factor Networks
The expression of the enzymatic genes required for this compound biosynthesis is controlled by complex transcription factor (TF) networks. Several families of TFs have been identified as key regulators of BIA pathways, including WRKY, basic helix-loop-helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and MYB proteins. nih.govfrontiersin.org
In Papaver somniferum, the PsWRKY transcription factor is a major regulator, capable of interacting with the W-box cis-regulatory elements found in the promoters of many BIA pathway genes. frontiersin.orgfrontiersin.org This interaction can activate the transcription of early pathway genes like tyrosine/dopa decarboxylase (TYDC), thereby influencing the metabolic flux through the entire pathway. ut.ac.irfrontiersin.org It is believed that PsWRKY is responsible for expressing nearly all genes involved in the BIA pathways in opium poppy. frontiersin.org
The bZIP family of transcription factors has also been shown to have a transcription rate that is coordinately regulated with genes of the BIA pathway in poppy. ut.ac.ir Furthermore, jasmonate-responsive TFs, including bHLH and AP2/ERF types, are crucial for mediating the induction of the pathway in response to stress signals. frontiersin.orgnih.gov These TFs bind to specific sequences in the promoters of biosynthetic genes, activating their expression. frontiersin.org The interplay between these different TF families creates a robust network that allows the plant to fine-tune alkaloid production in response to both developmental programs and external stimuli. nih.gov
Subcellular Compartmentalization of Biosynthetic Enzymes and Intermediates
The biosynthesis of this compound and related alkaloids is characterized by a remarkable degree of spatial organization at both the subcellular and intercellular levels. cabidigitallibrary.orgtarjomefa.com This compartmentalization is thought to enhance pathway efficiency, channel intermediates, and sequester potentially toxic products. tarjomefa.comfrontiersin.org
At the subcellular level, the enzymes of the BIA pathway are associated with multiple compartments, including the cytosol, the endoplasmic reticulum (ER), and specialized vesicles. cabidigitallibrary.orgtarjomefa.com Protopine 6-hydroxylase (P6H), the enzyme that synthesizes this compound, is a cytochrome P450 enzyme located on the ER. cabidigitallibrary.orgfrontiersin.org The ER is a major hub for BIA biosynthesis, with several key enzymes, including (S)-N-methylcoclaurine-3′-hydroxylase (CYP80B1) and berberine bridge enzyme (BBE), also localized to this organelle in cultured poppy cells. nih.gov In some species, enzymes involved in the conversion of (S)-reticuline to sanguinarine are found in distinct vesicles that may bud from the ER. cabidigitallibrary.org These vesicles are believed to transport enzymes and intermediates through the cytoplasm. cabidigitallibrary.org
A defining feature of BIA metabolism in opium poppy is its compartmentalization across different cell types. oup.com The process involves a sophisticated interplay between companion cells, sieve elements, and laticifers. oup.comnih.gov
Companion Cells : Transcripts for BIA biosynthetic enzymes are synthesized here. nih.gov
Sieve Elements : The enzyme proteins are translated and then transported from the companion cells into the adjacent sieve elements, which serve as the primary site of biosynthesis for many alkaloids, including the precursors to this compound. oup.comnih.gov The localization of biosynthetic machinery to the parietal sieve element reticulum would effectively prevent the enzymes from being translocated throughout the plant via the phloem stream. nih.gov
Laticifers : Pathway intermediates or final products are transported from the sieve elements into the laticifers, which are specialized cells that contain the alkaloid-rich latex. cabidigitallibrary.orgresearchgate.net This is the primary site of accumulation for end-product alkaloids like morphine. cabidigitallibrary.org
This intricate system of subcellular and intercellular compartmentalization highlights the complexity of plant secondary metabolism and the evolution of specialized structures to support the efficient production and storage of bioactive compounds. cabidigitallibrary.orgoup.com
Chemical Synthesis and Semi Synthetic Investigations of 6 Hydroxyprotopine Analogues
Methodologies for the Total Synthesis of Related Protopine (B1679745) Alkaloids
The total synthesis of protopine alkaloids, which serve as structural relatives and biosynthetic precursors to compounds like 6-hydroxyprotopine, has been a subject of significant chemical research. A notable strategy involves the construction of the core protopine skeleton through a series of well-defined chemical transformations. One established approach begins with the synthesis of indeno[2,1-a] mdpi.combenzazepines, which are key intermediates. These are typically prepared via Bischler-Napieralski cyclization of appropriately substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones researchgate.netscience.gov.
Following the formation of the indeno[2,1-a] mdpi.combenzazepine system, a critical step involves ring enlargement, often achieved through singlet oxygen oxygenation. This process leads to the formation of a 10-membered keto-lactam intermediate. The final stage of this synthetic route typically entails the conversion of the amide carbonyl group within this lactam to a methylene (B1212753) group, thereby completing the protopine alkaloid skeleton researchgate.netscience.gov. This multi-step approach highlights the intricate chemical manipulations required to assemble these complex polycyclic structures.
Table 1: Representative Steps in the Total Synthesis of Protopine Alkaloids
| Step | Description of Transformation | Key Precursor/Intermediate | Reaction Type | Citation |
| 1 | Formation of the benzazepine core | Alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones | Bischler-Napieralski cyclization | researchgate.netscience.gov |
| 2 | Ring expansion and oxygenation | Indeno[2,1-a] mdpi.combenzazepines | Singlet oxygen oxygenation | researchgate.netscience.gov |
| 3 | Carbonyl to methylene conversion | 10-membered keto-lactam | Chemical reduction/conversion | researchgate.netscience.gov |
| Final | Completion of Protopine Skeleton | Product of Step 3 | Synthesis Completion | researchgate.netscience.gov |
Beyond purely synthetic routes, the biosynthetic pathway from benzylisoquinoline alkaloids also represents a form of "synthesis" in a biological context. Protopine is biosynthetically derived from (S)-Reticuline through a series of enzymatic transformations, including steps catalyzed by berberine (B55584) bridge enzyme, (S)-cheilanthifoline synthase, (S)-stylopine synthase, (S)-tetrahydroprotoberberine N-methyltransferase, and N-methylstylopine hydroxylase mdpi.comwikipedia.org.
Strategies for the Semi-Synthesis of this compound from Precursors
The most direct and widely recognized strategy for obtaining this compound involves its semi-synthesis from the more abundant related alkaloid, protopine. This transformation is primarily achieved through enzymatic hydroxylation. Specifically, a microsomal cytochrome P-450 NADPH-dependent enzyme, identified as protopine 6-hydroxylase (P6H), is responsible for the regioselective hydroxylation at the carbon-6 position of protopine nih.govnih.govgoogle.comresearchgate.net. This enzymatic conversion is a key step in the natural biosynthesis of benzophenanthridine alkaloids, where this compound serves as an intermediate nih.govnih.gov.
In plant systems, such as opium poppy and California poppy, specific P450 enzymes like CYP82N3 and CYP82N2 have been implicated in catalyzing this hydroxylation nih.gov. The discovery and characterization of these enzymes provide a foundation for biotechnological approaches to produce this compound using engineered host cells or isolated enzyme systems google.com. This enzymatic approach represents a highly efficient and specific method for semi-synthesizing this compound from its readily available precursor.
Table 2: Semi-Synthesis of this compound
| Precursor | Enzyme | Product | Reaction Type | Biological Source/System | Citation |
| Protopine | Protopine 6-hydroxylase (P6H) / CYP82N3 / CYP82N2 | This compound | Enzymatic Hydroxylation | Opium poppy, California poppy, microsomal systems | nih.govnih.govgoogle.comresearchgate.net |
Design and Synthesis of this compound Derivatives for Research Applications
While direct reports on the synthesis of specific derivatives of this compound for research applications are limited in the provided literature, its chemical properties suggest avenues for such investigations. A notable characteristic of this compound is its propensity to undergo spontaneous rearrangement. Upon formation, it is known to rearrange to yield dihydrosanguinarine (B1196270) nih.govnih.govresearchgate.net. This inherent chemical reactivity can be leveraged in research to study alkaloid pathway intermediates and the formation of benzophenanthridine alkaloids.
Furthermore, the broader protopine alkaloid scaffold has been subjected to functionalization for research purposes. For instance, studies have explored the stereoselective and regioselective functionalization of protopine alkaloids, leading to the synthesis of compounds such as 1-substituted O-methyldihydrocryptopines semanticscholar.org. These investigations aim to explore structure-activity relationships and create analogues with potentially altered biological or chemical properties. The principles of semi-synthesis, which involve modifying naturally derived compounds to create novel molecules, are well-established for drug discovery and research wikipedia.orgeupati.eu. Therefore, future research could involve targeted modifications of this compound or its derivatives to explore its full potential in various scientific disciplines.
Advanced Analytical Methodologies for 6 Hydroxyprotopine Research
Chromatographic Separation Techniques for Isolation and Quantification
Chromatographic methods are fundamental in the analysis of 6-hydroxyprotopine from complex plant extracts and biological matrices. These techniques separate the compound of interest from other related alkaloids and metabolites, allowing for accurate identification and measurement.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other non-volatile alkaloids. core.ac.uk The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve adequate separation and sensitivity.
Method Parameters:
Column: Reversed-phase columns, such as C18, are commonly employed for the separation of alkaloids. researchgate.net For instance, a Pursuit XRs-C18 column (5 µm, 50 mm x 10 mm) has been used for the fractionation of related alkaloids. google.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.commdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate a wide range of alkaloids with different polarities. researchgate.net
Detection: A UV detector is frequently used for the quantification of alkaloids, as many of these compounds absorb ultraviolet light. plos.org The selection of the detection wavelength is critical for maximizing sensitivity and selectivity.
Research has shown that HPLC systems, often coupled with mass spectrometry, are integral for quantitative determination of alkaloids like protopine (B1679745) and its derivatives in plant tissues. researchgate.netplos.org For example, a Waters 5125 HPLC system with a UV detector has been successfully used for this purpose. plos.org The optimization of these methods is crucial for resolving complex mixtures of alkaloids and accurately quantifying specific compounds like this compound. scholaris.cagoogle.com
Table 1: Example HPLC Parameters for Alkaloid Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | Pursuit XRs-C18 (5 µm, 50 mm x 10 mm) | google.com |
| Mobile Phase | Isocratic 15% methanol with 0.1% formic acid | google.com |
| Flow Rate | 5 mL/min | google.com |
| Injection Volume | 40-50 µL | google.com |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) Approaches
While HPLC is more common for non-volatile compounds, Gas Chromatography (GC) can be used for the analysis of alkaloids, sometimes requiring derivatization to increase their volatility. GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying a wide range of metabolites, including some alkaloids, in biological samples. core.ac.uksci-hub.se
Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. CE separates compounds based on their charge-to-size ratio in an electric field. This method has been successfully applied to the analysis of isoquinoline (B145761) alkaloids, including protopine, from plant extracts like Chelidonium majus. nih.govresearchgate.netnih.gov
Key features of CE methods for alkaloid analysis include:
Buffer System: Acidic buffers, such as phosphate (B84403) buffer at a low pH (e.g., 2.5 or 3.1), are often used to ensure the alkaloids are protonated and migrate effectively in the electric field. nih.govresearchgate.netnih.gov
Detection: Due to their native fluorescence, many isoquinoline alkaloids can be detected with high sensitivity using a light-emitting diode-induced fluorescence (LED-IF) detector without the need for derivatization. nih.govresearchgate.netnih.gov
Separation Time: CE methods can provide rapid separation, often achieving baseline separation of multiple alkaloids within 20 minutes. researchgate.netnih.gov
Table 2: Capillary Electrophoresis Conditions for Isoquinoline Alkaloid Separation
| Parameter | Specification | Source |
|---|---|---|
| Buffer | 20 mM phosphate, pH 3.1 | researchgate.netnih.gov |
| Separation Capillary | 75 µm i.d. uncoated fused-silica, 50 cm length | researchgate.net |
| Applied Voltage | 16 kV | researchgate.net |
| Detection | LED excitation at 280 nm, fluorescence recorded at 341-600 nm | researchgate.net |
Mass Spectrometry (MS) for Structural Confirmation and Metabolomic Analysis
Mass Spectrometry (MS) is an indispensable tool in this compound research, providing crucial information about its molecular weight and structure. researchgate.netscholaris.canih.govscribd.com It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to analyze complex mixtures. sci-hub.senih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. This process provides a "fingerprint" of the molecule, aiding in its identification and structural confirmation. In the context of this compound, MS/MS analysis helps to confirm its identity by comparing its fragmentation pattern to that of known standards or by interpreting the fragmentation pathways. scholaris.cagoogle.com The fragmentation of the protopine skeleton typically involves characteristic losses that can be diagnostic for this class of alkaloids. The hydroxylation position in this compound would further influence the fragmentation pattern, providing additional structural information.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). For this compound, HRMS can confirm its molecular formula by providing a mass measurement with a high degree of accuracy, typically within a few parts per million (ppm). This level of accuracy is essential for the confident identification of metabolites in complex biological extracts. researchgate.netsci-hub.se For instance, LC-Q-TOF MS has been used for the chemical profiling of alkaloids in Macleaya cordata, where accurate mass data is critical for identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural and stereochemical elucidation of organic molecules, including this compound. core.ac.uk While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR: Provides information about the carbon skeleton of the molecule.
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC provide information about the connectivity between protons, between protons and carbons, and long-range correlations, respectively. This data is pieced together to build the complete structure of the molecule.
The combination of MS and NMR data is often required for the unambiguous identification and structural characterization of novel or complex natural products. vdoc.pubdokumen.pub In the study of benzylisoquinoline alkaloids, NMR has been instrumental in confirming the structures of newly identified compounds. researchgate.netucl.ac.uk
Spectrophotometric and Spectrofluorometric Assays for Enzyme Activity Monitoring
The quantification of enzyme activity is fundamental to understanding the biosynthesis of complex natural products like this compound. Spectrophotometric and spectrofluorometric assays offer sensitive and continuous monitoring of enzyme kinetics, providing valuable insights into reaction mechanisms and inhibitor screening. For this compound, the primary enzyme of interest is protopine 6-hydroxylase (P6H), a cytochrome P450-dependent monooxygenase that catalyzes the conversion of protopine to this compound. scholaris.cacreative-enzymes.com
Spectrophotometric assays for P6H activity can be designed to monitor the consumption of the cofactor NADPH, which absorbs light at 340 nm. creative-enzymes.com As the enzymatic reaction proceeds, NADPH is oxidized to NADP+, leading to a decrease in absorbance at this wavelength. This change is directly proportional to the enzyme's activity. The reaction catalyzed is as follows:
Protopine + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O creative-enzymes.com
Due to the inherent instability of this compound, which spontaneously rearranges to dihydrosanguinarine (B1196270), assays can also be developed to detect the formation of this downstream product, although this often requires chromatographic separation. scholaris.ca Therefore, monitoring NADPH consumption provides a more direct and real-time spectrophotometric measurement of P6H activity.
A typical research application of such an assay would be to determine the kinetic parameters of a newly identified P6H enzyme. The following table illustrates hypothetical data from such an experiment.
Table 1: Kinetic Parameters of Protopine 6-Hydroxylase (P6H) Determined by a Spectrophotometric Assay
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Assay Wavelength (nm) |
|---|---|---|---|---|
| Protopine | Recombinant Eschscholzia californica P6H | 15.2 | 125.8 | 340 |
| NADPH | Recombinant Eschscholzia californica P6H | 25.5 | 128.3 | 340 |
Another approach for a spectrofluorometric assay involves the use of fluorescently labeled substrates. However, this may alter the enzyme's recognition and binding of the substrate, potentially affecting the kinetic parameters. A more indirect spectrofluorometric method could involve a coupled enzyme assay, where the NADP⁺ produced by P6H is used by a second enzyme to generate a fluorescent product.
Detailed research findings from a hypothetical spectrofluorometric assay could involve comparing the activity of P6H from different plant species or evaluating the inhibitory effects of other alkaloids. The high sensitivity of fluorescence-based methods is particularly advantageous when only small amounts of enzyme are available. nih.gov
Table 2: Comparison of P6H Activity from Different Sources using a Hypothetical Spectrofluorometric Assay
| Enzyme Source | Specific Activity (RFU/min/mg protein) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Comments |
|---|---|---|---|---|
| Papaver somniferum cell culture extract | 850 | 380 | 460 | Based on dihydrosanguinarine fluorescence |
| Macleaya cordata recombinant P6H | 1230 | 380 | 460 | Based on dihydrosanguinarine fluorescence |
RFU = Relative Fluorescence Units
These advanced analytical methodologies are crucial for the detailed biochemical characterization of enzymes like protopine 6-hydroxylase. The data generated from spectrophotometric and spectrofluorometric assays contribute significantly to our understanding of the regulation of benzylisoquinoline alkaloid biosynthetic pathways. annualreviews.org
Molecular and Mechanistic Research on 6 Hydroxyprotopine Interactions
In Vitro Enzymatic Interaction Studies (beyond biosynthesis)
Direct in vitro enzymatic interaction studies of 6-Hydroxyprotopine, specifically excluding its biosynthetic pathway, were not prominently detailed in the reviewed literature. The primary enzymatic interaction mentioned for this compound is its formation from protopine (B1679745) via protopine 6-monooxygenase wikipedia.org. However, protopine itself has been identified as a substance with potential enzyme inhibitory properties nih.gov. General in vitro enzyme assays are recognized as critical tools for understanding molecular interactions, enzyme function, and drug discovery, allowing for controlled environments to dissect mechanisms databiotech.co.il. While specific interactions of this compound with enzymes beyond its biosynthesis are not detailed, the broader class of alkaloids, including protopine, are subjects of study for their potential enzymatic activities and interactions nih.govbohrium.com.
Structure-Activity Relationship (SAR) Investigations of Alkaloid Scaffolds Derived from this compound
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity automate.videoresearchgate.net. For alkaloid scaffolds, including those related to protopine and its derivatives like this compound, SAR investigations aim to optimize efficacy, selectivity, and reduce toxicity automate.video. Research has explored derivatives of protopine (PRO) to understand their biological effects, such as anti-HDAC6 and anti-Tau activity, with studies involving the synthesis of multiple derivatives and subsequent SAR analysis researchgate.net. These studies often correlate structural features with observed biological outcomes, providing a basis for designing new compounds with enhanced properties bohrium.comautomate.video.
Computational Chemistry and Molecular Modeling Approaches (e.g., Docking, Molecular Dynamics)
Computational chemistry and molecular modeling techniques, including molecular docking and molecular dynamics simulations, are increasingly vital in elucidating molecular interactions and predicting biological activity researchgate.netmdpi.com. These methods allow researchers to simulate how molecules interact with biological targets, such as proteins and enzymes, thereby guiding the design of new therapeutic agents researchgate.nettarosdiscovery.com.
Studies on protopine and its structural analog allocryptopine (B104922) have utilized molecular docking to investigate their interactions with human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG). These studies revealed that both alkaloids form stable complexes with these proteins, with molecular docking identifying specific binding sites within HSA, particularly site IIIA, as preferential locations for these compounds mdpi.com. The binding affinities calculated through these computational methods provide quantitative data on the strength of these interactions mdpi.com.
Furthermore, computational approaches such as density functional theory (DFT) modeling, molecular docking, and molecular dynamics simulations are employed to understand the quantum mechanical properties and binding efficiencies of various bioactive compounds espublisher.com. These techniques are instrumental in exploring chemical space and predicting potential therapeutic targets and interactions, contributing significantly to the drug discovery process mdpi.comtarosdiscovery.com.
Table 1: Molecular Docking Binding Affinities of Protopine and Allocryptopine with HSA
| Protein Target | Alkaloid | Binding Affinity (kcal/mol) | Binding Site |
| HSA | Allocryptopine | -6.3 | IIA |
| HSA | Allocryptopine | -7.7 | IIIA |
| HSA | Protopine | -6.5 | IIA |
| HSA | Protopine | -7.7 | IIIA |
Data derived from molecular docking studies on protein-alkaloid interactions mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework to correlate a molecule's chemical structure with its biological activity wikipedia.org. This approach involves the systematic quantification of molecular descriptors and their relationship to observed activities, enabling the prediction of the biological effects of new chemical entities wikipedia.orgnih.gov. QSAR models are built using regression or classification techniques, relating predictor variables (molecular descriptors) to a response variable (biological activity) wikipedia.org.
While specific QSAR studies for this compound were not detailed, the methodology is widely applied in the study of natural products and drug discovery. For instance, QSAR has been used to predict diuretic activity based on molecular descriptors like logP, refractivity, and molecular volume, and to analyze drug-drug interactions by correlating chemical structures with transporter interactions nih.govuran.ua. The principles of QSAR involve selecting datasets, extracting structural descriptors, constructing models, and validating them to ensure predictive accuracy wikipedia.org. These analyses can identify key structural features responsible for a compound's activity, guiding the synthesis of more potent and selective analogs automate.videoresearchgate.net.
Mechanistic Pathways of Chemical Reactivity and Degradation in Research Environments
Information regarding the specific mechanistic pathways of chemical reactivity and degradation for this compound in research environments is limited in the provided literature. Protopine, the parent compound, is generally described as stable under ordinary conditions but sensitive to prolonged exposure to light, which can lead to degradation mdpi.com.
The study of chemical reactivity and degradation pathways is crucial for understanding a compound's stability, metabolism, and potential transformation products under various experimental conditions nih.govrsc.org. While general principles of chemical reaction pathways and degradation mechanisms are well-documented for various classes of compounds, including polymers and other alkaloids rsc.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.come3s-conferences.org, specific details pertaining to this compound's reactivity and degradation pathways in research settings are not extensively covered in the available search results. Further research would be required to elucidate these specific mechanistic pathways.
Compound List:
this compound
Protopine (PRO)
Allocryptopine (ACP)
Bromo-protopine (PRO-Br)
Seco-benzylisoquinoline alkaloid
Benzophenanthridine alkaloids
Benzylisoquinoline alkaloids
Aporphine alkaloids
Morphinane alkaloids
Protoberberine alkaloids
Indole alkaloid scaffolds
Flavonoids
Flavonols
Pyrrolizidine alkaloids (PAs)
Harmol
Harmalol
Harmine
Biotechnological and Metabolic Engineering Applications for Alkaloid Production
Engineered Biosynthesis of 6-Hydroxyprotopine and Downstream Products in Heterologous Hosts
Reconstructing the biosynthetic pathways of plant alkaloids in well-characterized microorganisms or engineering the native plant systems offers significant advantages, including scalability, process control, and the potential for higher yields. This approach involves the transfer of multiple genes from a plant source into a host organism capable of providing the necessary precursors and cellular machinery.
Microbial hosts, particularly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are powerful platforms for producing plant-derived benzylisoquinoline alkaloids (BIAs). pnas.orgresearchgate.net Their well-understood genetics and rapid growth make them ideal for reconstructing complex multi-step biosynthetic pathways. researchgate.net The production of this compound in a microbial host begins with a central BIA intermediate, (S)-reticuline.
The pathway proceeds through two key enzymatic steps:
Protopine (B1679745) formation: The berberine (B55584) bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline into protopine. nih.gov
Hydroxylation: Protopine is then hydroxylated at the 6th position by protopine 6-hydroxylase (P6H), a cytochrome P450-dependent monooxygenase, to yield this compound.
A significant achievement in this field has been the complete de novo biosynthesis of sanguinarine (B192314), a downstream product of this compound, in engineered S. cerevisiae. nih.govmdpi.com This required the stable integration and expression of numerous heterologous genes, including those encoding BBE and P6H, to successfully convert upstream precursors into the final product. mdpi.commdpi.com A major challenge in microbial engineering is ensuring the proper function of plant enzymes, especially cytochrome P450s like P6H, which require a compatible cytochrome P450 reductase (CPR) for their catalytic activity. Co-expression of the plant P450 with its native or a suitable host CPR is a common strategy to overcome this hurdle. mdpi.com These efforts demonstrate that complex BIA pathways can be successfully reconstituted in microbial systems, providing a foundation for the large-scale fermentative production of valuable alkaloids derived from this compound. pnas.orgnih.gov
| Enzyme | Function | Typical Source Organism |
| Berberine bridge enzyme (BBE) | Converts (S)-reticuline to protopine | Eschscholzia californica |
| Protopine 6-hydroxylase (P6H) | Converts protopine to this compound | Papaver somniferum |
Modifying the metabolism of the native plant producers offers a direct route to enhancing the accumulation of desired alkaloids. This strategy leverages the plant's existing cellular infrastructure and precursor supply, focusing on overcoming rate-limiting steps or redirecting metabolic flow.
One effective approach is the overexpression of key biosynthetic genes. Studies in Macleaya cordata, a plant that naturally produces sanguinarine and chelerythrine, have shown that overexpressing the gene for protopine 6-hydroxylase (P6H) leads to a significant increase in the content of these downstream alkaloids. pnas.orgnih.gov This indicates that the conversion of protopine to this compound is a crucial, and potentially rate-limiting, step in the pathway. nih.gov Interestingly, the overexpression of McP6H also led to an increased expression of the downstream enzyme dihydrobenzophenanthridine oxidase (DBOX), suggesting a coordinated regulation of the pathway. nih.gov
Another powerful tool in plant metabolic engineering is the use of hairy root cultures, which are induced by infection with Agrobacterium rhizogenes. These cultures are genetically stable, exhibit rapid growth in bioreactors, and are an excellent system for studying and producing secondary metabolites. researchgate.netnih.govnih.gov Hairy root cultures of Macleaya cordata have been successfully established and provide a platform for genetic manipulation to enhance the production of alkaloids derived from this compound. mdpi.comnih.gov Furthermore, identifying and engineering the expression of transcription factors that regulate multiple genes within the BIA pathway is another promising strategy to simultaneously upregulate the entire biosynthetic network. researchgate.net
Pathway Reconstruction and Optimization Strategies in Synthetic Biology
Synthetic biology provides a robust framework for the de novo construction and fine-tuning of metabolic pathways in heterologous hosts. pnas.orgresearchgate.net While reconstructing a pathway is the first step, significant optimization is typically required to achieve high production titers. researchgate.net This involves a systematic approach to identify and alleviate bottlenecks, balance enzyme expression, and redirect metabolic flux toward the target compound.
Several key strategies are employed for pathway optimization:
Enzyme Engineering: The catalytic properties of enzymes can be improved through directed evolution or site-directed mutagenesis. For cytochrome P450 enzymes like P6H, engineering can enhance their activity, stability, or substrate specificity in a non-native microbial environment. nih.govresearchgate.net
Scaffolding: To improve the efficiency of a multi-enzyme pathway, enzymes can be physically co-localized on protein or nucleic acid scaffolds. This creates a high local concentration of intermediates, channeling them from one active site to the next and minimizing their diffusion or entry into competing pathways.
Metabolic Flux Analysis (MFA): MFA is a powerful analytical tool used to map the flow of carbon through a metabolic network. By using isotopic tracers, such as ¹³C-labeled glucose, researchers can quantify the flux through various pathways, identify metabolic bottlenecks where intermediates accumulate, and pinpoint underperforming enzymes. researchgate.netdtu.dk This information is critical for guiding rational engineering efforts.
Sensor-Regulator Systems: Advanced synthetic biology involves creating dynamic control systems. Genetically encoded biosensors can be designed to detect the concentration of a specific pathway intermediate, such as protopine. This sensor can then be linked to a regulatory element that controls the expression of downstream genes, like P6H, allowing the cell to automatically balance the pathway and prevent the buildup of toxic intermediates. researchgate.net
The successful de novo synthesis of sanguinarine in yeast, which required the assembly of over a dozen heterologous genes, highlights the power of these reconstruction and optimization techniques. mdpi.commdpi.com
| Strategy | Description | Application to this compound Pathway |
| Enzyme Engineering | Modifying enzyme structure to improve catalytic efficiency or specificity. | Improving the turnover rate of Protopine 6-hydroxylase (P6H) in yeast. |
| Scaffolding | Co-localizing pathway enzymes to increase substrate channeling. | Creating a scaffold to position BBE and P6H in close proximity. |
| Metabolic Flux Analysis | Quantifying the flow of metabolites to identify pathway bottlenecks. | Determining if the supply of the precursor (S)-reticuline is limiting production. |
| Sensor-Regulator Systems | Using biosensors for dynamic, real-time control of gene expression. | Developing a protopine sensor to upregulate P6H expression when its substrate is available. |
Characterization of Alkaloid Transport Mechanisms within Engineered Systems
A crucial and often complex aspect of metabolic engineering is the transport of intermediates and final products across cellular membranes. In their native plant hosts, alkaloids are frequently synthesized in the cytoplasm and then sequestered into the vacuole. researchgate.netnih.gov This sequestration prevents potential cytotoxicity to the cell and can help pull the equilibrium of the biosynthetic pathway toward product formation. Replicating these transport mechanisms is vital for achieving high product titers in engineered microbial systems. pnas.org
The transport of alkaloids is mediated by specific membrane proteins, primarily belonging to two major superfamilies:
ATP-Binding Cassette (ABC) Transporters: These are primary transporters that use the energy from ATP hydrolysis to move a wide variety of substrates across membranes. wikipedia.org In yeast, some native ABC transporters are located on the vacuolar membrane and are involved in cellular detoxification. nih.govnih.gov Plant ABC transporters that move alkaloids can be identified and expressed in an engineered microbe to facilitate product sequestration.
Multidrug and Toxic Compound Extrusion (MATE) Transporters: These are secondary transporters that typically function as proton antiporters, using the electrochemical gradient across a membrane (often the vacuolar tonoplast) to drive the efflux of alkaloids and other secondary metabolites. mdpi.commdpi.com
The functional expression of plant-derived transporters in engineered yeast has been shown to be an effective strategy. mdpi.com For instance, the heterologous expression of plant MATE transporters involved in nicotine (B1678760) transport has been demonstrated in yeast. mdpi.com Identifying the correct transporter is key and is often achieved by analyzing the transcriptome of the native plant to find transporter genes that are co-expressed with the known alkaloid biosynthetic genes. researchgate.net By incorporating these transport systems, engineered microbial cell factories can better tolerate and accumulate the target alkaloids, overcoming a significant bottleneck in production. pnas.orgdtu.dk
Future Research Trajectories and Open Questions
Unidentified Enzymatic Steps and Regulatory Elements
The biosynthetic pathway leading to protopine (B1679745) alkaloids has been largely mapped out, but crucial details, particularly concerning specific enzymatic transformations and their regulation, remain elusive. The enzymes responsible for certain modifications of the protopine scaffold, including the hydroxylation at the C-6 position to form 6-Hydroxyprotopine, are often presumed to be cytochrome P450 monooxygenases, but the specific enzymes have not been universally identified and characterized across all producing species.
A significant challenge lies in the fact that genes involved in the biosynthesis of specialized metabolites are often clustered together on the chromosome and are co-expressed. researchgate.net This "guilt-by-association" principle is a powerful tool for identifying unknown pathway genes. cell.com Modern transcriptomic analyses, combined with weighted gene co-expression network analysis (WGCNA), have become instrumental in pinpointing candidate genes. researchgate.netfrontiersin.orgnih.govnih.gov By correlating gene expression profiles with the accumulation of specific alkaloids across different tissues or developmental stages, researchers can identify clusters of co-expressed genes that likely function in the same pathway. researchgate.netcell.com Within these clusters, uncharacterized enzymes, transporters, and regulatory proteins can be found alongside known biosynthetic genes. cell.com
The transcriptional regulation of these pathways is another frontier. While it's known that transcription factors (TFs) from families such as WRKY, AP2/ERF, bHLH, and MYB play crucial roles in regulating alkaloid biosynthesis, their specific targets and the precise regulatory networks they form are not fully understood. frontiersin.orgnih.govnih.govmdpi.com Identifying the specific TFs that bind to the promoter regions of genes in the this compound pathway is essential for understanding how plants control the production of this compound. nih.govnih.gov Research is now focused on identifying these TF binding sites and other cis-regulatory elements that control the spatial and temporal expression of pathway genes. nih.gov
Key Open Questions:
What specific cytochrome P450 or other enzyme is responsible for the 6-hydroxylation of protopine in various plant species?
Are there other unidentified tailoring enzymes that modify the protopine scaffold to create further diversity?
Which specific transcription factors regulate the expression of protopine 6-hydroxylase and other late-stage pathway genes?
How do environmental stimuli and developmental cues influence the regulatory networks controlling this compound accumulation?
Advanced Analytical Techniques for Low-Abundance Metabolites
This compound is often a minor or trace component in the complex chemical milieu of a plant extract. This low abundance presents a significant analytical challenge, requiring highly sensitive and selective detection methods to distinguish it from a vast excess of other metabolites. greenskybio.com Standard chromatographic techniques may lack the necessary resolution and sensitivity for accurate quantification.
Modern analytical chemistry, particularly the coupling of liquid chromatography with mass spectrometry (LC-MS), has revolutionized the detection of such low-abundance compounds. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) provides superior separation efficiency and speed compared to traditional HPLC. nih.gov When coupled with high-resolution mass spectrometry (HRMS) instruments like Orbitrap or time-of-flight (TOF) analyzers, it becomes possible to determine the elemental composition of a molecule from its exact mass, providing a high degree of confidence in its identification even at very low concentrations. lcms.cz
Tandem mass spectrometry (MS/MS) is another critical tool. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of this compound is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process creates a unique fragmentation pattern that serves as a molecular fingerprint, offering exceptional selectivity and reducing interference from the sample matrix. nih.gov Techniques like selected ion monitoring (SIM) and multiple reaction monitoring (MRM) further enhance sensitivity by instructing the mass spectrometer to focus only on the ions of interest. creative-proteomics.comnih.gov These advanced LC-MS/MS methods provide the low limits of detection (LOD) and quantification (LOQ) necessary for studying the biochemistry and molecular biology of trace alkaloids. lcms.czcreative-proteomics.com
| Technique | Principle | Advantage for Low-Abundance Metabolites |
|---|---|---|
| UHPLC-HRMS (e.g., Orbitrap, TOF) | High-resolution separation combined with precise mass measurement. | Provides high confidence in identification through accurate mass and elemental composition, separating target compounds from matrix interference. researchgate.netlcms.cz |
| LC-MS/MS (Tandem MS) | Separation followed by fragmentation of a specific precursor ion to generate a unique product ion spectrum. | Offers exceptional selectivity and sensitivity by creating a specific molecular fingerprint, reducing background noise. nih.govnih.gov |
| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only a limited mass range corresponding to the ion of interest. | Increases sensitivity by dedicating more scan time to the target analyte. creative-proteomics.com |
Expanding the Scope of Synthetic Strategies for Protopine-Type Alkaloids
While isolation from natural sources is the traditional method for obtaining protopine-type alkaloids, this approach can be limited by low yields, batch-to-batch variability, and complex purification processes. Consequently, there is growing interest in developing robust synthetic strategies to produce these molecules and their analogs, including this compound.
Chemical synthesis offers a route to these complex scaffolds. One reported method for the synthesis of protopine alkaloids involves the ring enlargement of indeno[2,1-a] nih.govbenzazepines through photo-oxygenation with singlet oxygen. researchgate.netnih.gov While effective, such multi-step chemical syntheses can be complex and may not be easily scalable. Future research will likely focus on developing more efficient and stereoselective synthetic routes.
Biomimetic synthesis represents an alternative approach, where synthetic strategies are designed to mimic the proposed biosynthetic pathways in plants. researchgate.netresearchgate.net This can lead to more efficient syntheses of the core alkaloid scaffold by following nature's template. researchgate.net
Perhaps the most promising future direction is metabolic engineering and synthetic biology. nih.govuni.ludtu.dk Scientists have successfully reconstructed the multistep benzylisoquinoline alkaloid (BIA) pathway in microorganisms like Saccharomyces cerevisiae (yeast). nih.govuni.lunih.govmdpi.com By introducing a series of plant-derived enzymes into the yeast, researchers have engineered strains capable of producing key intermediates and even protopine itself. nih.govuni.lu This platform offers several advantages:
Scalability: Microbial fermentation is highly scalable and can provide a consistent and reliable supply of the target compound.
Diversification: Once the core pathway is established, it can be modified by introducing new enzymes to produce novel derivatives not found in nature. For example, by introducing a suitable hydroxylase into a protopine-producing yeast strain, it may be possible to create a microbial factory for this compound.
Optimization: The productivity of engineered strains can be systematically improved through genetic and fermentation optimization techniques. nih.gov
The primary challenge in this area is the functional expression of complex plant enzymes, particularly cytochrome P450s, in a microbial host. nih.govuni.lu However, ongoing research into enzyme engineering and host optimization is rapidly overcoming these hurdles, opening the door for the sustainable and versatile production of a wide range of protopine-type alkaloids.
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis to construct the alkaloid from simple chemical precursors. researchgate.net | Provides access to any desired structure and allows for non-natural analogs. | Often involves long, complex routes with potentially low overall yields. nih.gov |
| Biomimetic Synthesis | Synthetic routes designed to mimic key steps of the natural biosynthetic pathway. researchgate.net | Can lead to more efficient and elegant syntheses of the natural product scaffold. researchgate.net | Requires a good understanding of the biosynthetic pathway. |
| Metabolic Engineering (Synthetic Biology) | Reconstruction of the biosynthetic pathway in a microbial host like yeast. nih.govuni.lu | Scalable, sustainable, and allows for the production of novel derivatives. dtu.dknih.govmdpi.com | Requires functional expression of complex plant enzymes (e.g., P450s) in the host organism. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
